molecular formula C17H16Cl2N4O2 B15153549 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine

Cat. No.: B15153549
M. Wt: 379.2 g/mol
InChI Key: CRLBKVXJOIFDKM-UHFFFAOYSA-N
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Description

N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine is a complex organic compound characterized by its unique structure, which includes a triazole ring and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with methoxybenzyl chloride to form an intermediate, which is then reacted with triazole derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring and dichlorophenyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine is unique due to its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.2 g/mol

IUPAC Name

N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C17H16Cl2N4O2/c1-24-15-4-2-3-11(8-20-17-21-10-22-23-17)16(15)25-9-12-5-6-13(18)7-14(12)19/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23)

InChI Key

CRLBKVXJOIFDKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNC3=NC=NN3

Origin of Product

United States

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